Delapril diacid

Beschreibung

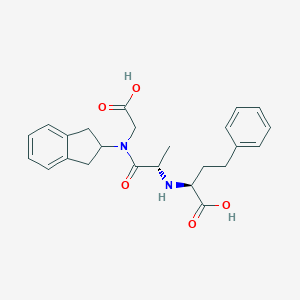

Structure

3D Structure

Eigenschaften

IUPAC Name |

(2S)-2-[[(2S)-1-[carboxymethyl(2,3-dihydro-1H-inden-2-yl)amino]-1-oxopropan-2-yl]amino]-4-phenylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H28N2O5/c1-16(25-21(24(30)31)12-11-17-7-3-2-4-8-17)23(29)26(15-22(27)28)20-13-18-9-5-6-10-19(18)14-20/h2-10,16,20-21,25H,11-15H2,1H3,(H,27,28)(H,30,31)/t16-,21-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHASTBJLWIZXKB-KKSFZXQISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)N(CC(=O)O)C1CC2=CC=CC=C2C1)NC(CCC3=CC=CC=C3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N(CC(=O)O)C1CC2=CC=CC=C2C1)N[C@@H](CCC3=CC=CC=C3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H28N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10232315 | |

| Record name | Delapril diacid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10232315 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

424.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83398-08-7 | |

| Record name | Delapril diacid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083398087 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Delapril diacid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10232315 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DELAPRILAT | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/50A464U6E7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Delapril diacid mechanism of action

An In-Depth Technical Guide to the Mechanism of Action of Delapril Diacid

Abstract

Delapril is a non-sulfhydryl, lipophilic prodrug belonging to the angiotensin-converting enzyme (ACE) inhibitor class of antihypertensive agents.[1][2] Upon oral administration, it undergoes metabolic activation to its primary active metabolites, this compound (also known as delaprilat) and 5-hydroxy this compound.[1][3][4] The therapeutic efficacy of delapril is mediated exclusively through these active forms. This guide provides a comprehensive technical overview of the core mechanism of action of this compound, focusing on its molecular interaction with the Renin-Angiotensin-Aldosterone System (RAAS), its pharmacodynamic consequences, and the established experimental methodologies for validating its activity.

The Primary Target: The Renin-Angiotensin-Aldosterone System (RAAS)

The RAAS is a critical hormonal cascade that regulates blood pressure, systemic vascular resistance, and fluid-electrolyte balance.[5][6] Its overactivation is a key contributor to the pathophysiology of hypertension and heart failure.[5][7] The system is initiated by the release of renin from the juxtaglomerular cells of the kidney in response to stimuli such as decreased renal blood pressure or low sodium concentration.[8][9]

Renin proteolytically cleaves angiotensinogen, a circulating protein synthesized by the liver, to form the inactive decapeptide, angiotensin I.[6][8] Angiotensin I is then converted into the potent octapeptide, angiotensin II, by the Angiotensin-Converting Enzyme (ACE), which is primarily located in the vascular endothelium of the lungs and kidneys.[6][7]

Angiotensin II exerts several powerful physiological effects to increase blood pressure:

-

Potent Vasoconstriction: It directly stimulates AT₁ receptors on vascular smooth muscle cells, causing arterioles to constrict and thereby increasing systemic vascular resistance.[6][10]

-

Aldosterone Secretion: It stimulates the zona glomerulosa of the adrenal cortex to release aldosterone.[5][7] Aldosterone acts on the kidneys to promote the reabsorption of sodium and water, increasing blood volume.[7][11]

-

Sympathetic Facilitation: It enhances sympathetic nervous system activity, further contributing to vasoconstriction and increased cardiac output.[10]

-

Antidiuretic Hormone (ADH) Release: It stimulates the posterior pituitary to release ADH (vasopressin), which increases water retention by the kidneys.[6]

The RAAS pathway represents a fundamental control system for cardiovascular homeostasis, making it a prime target for antihypertensive therapy.

Core Mechanism: Competitive Inhibition of ACE

Delapril itself is an esterified prodrug designed for oral bioavailability.[2][12] Following absorption, it is rapidly metabolized, primarily in the liver, via de-esterification to its active diacid metabolite, this compound (M-I), and a second active metabolite, 5-hydroxy-indane diacid (M-III).[13][14][15]

The core mechanism of action resides in the ability of these active diacid metabolites to act as potent, competitive inhibitors of the Angiotensin-Converting Enzyme.[1][4][16] By binding to the active site of ACE, this compound blocks the conversion of angiotensin I to angiotensin II.[1][17][18] This inhibition is the central event that precipitates the drug's therapeutic effects.

The reduction in circulating and tissue levels of angiotensin II leads to two primary consequences:

-

Reduced Vasopressor Activity: The potent vasoconstrictive effect of angiotensin II is diminished, resulting in the relaxation of arterial smooth muscle, a decrease in total peripheral resistance, and consequently, a lowering of blood pressure.[1][18]

-

Decreased Aldosterone Secretion: With less angiotensin II to stimulate the adrenal cortex, aldosterone secretion is reduced.[1][16] This leads to decreased sodium and water retention by the kidneys (a mild natriuretic and diuretic effect), which reduces blood volume and further contributes to blood pressure reduction.[10][11]

The Dual Pathway: Potentiation of Bradykinin

ACE is biochemically identical to an enzyme called kininase II, which is responsible for the degradation of bradykinin, a potent endogenous vasodilator.[10][17] By inhibiting ACE, this compound also inhibits the breakdown of bradykinin.[11] The resulting increase in local bradykinin levels contributes to the overall vasodilatory effect of the drug, complementing the effects of angiotensin II reduction.[10][19]

It is noteworthy that delapril exhibits a weaker bradykinin-potentiating action compared to other ACE inhibitors like captopril and enalapril.[2] This characteristic is thought to be responsible for the lower incidence of dry cough, a well-known side effect of ACE inhibitors that is mechanistically linked to bradykinin accumulation in the lungs.[2][20]

Sources

- 1. Delapril | C26H32N2O5 | CID 5362116 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Characteristics of a new angiotensin converting enzyme inhibitor: delapril - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Delapril - Wikipedia [en.wikipedia.org]

- 4. Delapril hydrochloride | RAAS | TargetMol [targetmol.com]

- 5. Physiology, Renin Angiotensin System - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. CV Physiology | Renin-Angiotensin-Aldosterone System [cvphysiology.com]

- 7. my.clevelandclinic.org [my.clevelandclinic.org]

- 8. zerotofinals.com [zerotofinals.com]

- 9. study.com [study.com]

- 10. CV Pharmacology | Angiotensin Converting Enzyme (ACE) Inhibitors [cvpharmacology.com]

- 11. ACE inhibitor - Wikipedia [en.wikipedia.org]

- 12. Clinical pharmacokinetics of the newer ACE inhibitors. A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Pharmacokinetic and pharmacologic properties of delapril, a lipophilic nonsulfhydryl angiotensin-converting enzyme inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Pharmacokinetics of a new angiotensin I converting enzyme inhibitor (delapril) in patients with deteriorated kidney function and in normal control subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. DELAPRIL HCL | 83435-67-0 [chemicalbook.com]

- 16. Delapril Hydrochloride | C26H33ClN2O5 | CID 5362115 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. droracle.ai [droracle.ai]

- 18. What is the mechanism of Delapril Hydrochloride? [synapse.patsnap.com]

- 19. What is Delapril Hydrochloride used for? [synapse.patsnap.com]

- 20. Clinical evaluation of delapril in Japan. Report from the Japan Study Group on Delapril - PubMed [pubmed.ncbi.nlm.nih.gov]

Authored by: A Senior Application Scientist

An In-Depth Technical Guide to the Pharmacological Profile of Delapril Diacid

This guide provides a comprehensive technical overview of Delapril and its primary active metabolite, this compound. Designed for researchers, scientists, and drug development professionals, this document delves into the core pharmacology, mechanism of action, and analytical methodologies pertinent to this angiotensin-converting enzyme (ACE) inhibitor. The structure of this guide is designed to logically flow from fundamental molecular characteristics to complex clinical applications, providing both foundational knowledge and field-proven insights.

Introduction to Delapril: A Lipophilic ACE Inhibitor

Delapril is a lipophilic, non-sulfhydryl angiotensin-converting enzyme (ACE) inhibitor utilized for its antihypertensive activity.[1] It is administered as a prodrug, which, upon absorption, is metabolized into its pharmacologically active forms: This compound (also known as M-I or delaprilat) and 5-hydroxy this compound (M-III).[1][2][3][4] The focus of this guide is on this compound, the principal mediator of the drug's therapeutic effects.

Unlike first-generation ACE inhibitors, Delapril's chemical structure, which incorporates an indanyl-glycine moiety, confers high lipophilicity.[2][5] This property is critical to its pharmacological profile, enabling more potent and sustained inhibition of ACE within vascular tissues compared to more hydrophilic agents like captopril and enalapril.[2][5] Clinically, Delapril is indicated for the treatment of hypertension and congestive heart failure, demonstrating a robust efficacy and safety profile.[6][7][8]

Molecular and Chemical Profile

Delapril is chemically described as 2-[2,3-dihydro-1H-inden-2-yl-[(2S)-2-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoyl]amino]acetic acid.[1] As a prodrug, its ester group is hydrolyzed in the liver to form the active carboxylate, this compound.[6][9]

| Property | Value | Source |

| Molecular Formula (Delapril) | C₂₆H₃₂N₂O₅ | [1] |

| Molecular Weight (Delapril) | 452.5 g/mol | [1] |

| Active Metabolites | This compound, 5-hydroxy this compound | [1][2] |

| Drug Class | Angiotensin-Converting Enzyme Inhibitor | [1] |

Core Mechanism of Action: Targeting the Renin-Angiotensin-Aldosterone System (RAAS)

The therapeutic effects of this compound are rooted in its potent and competitive inhibition of the angiotensin-converting enzyme (ACE), a central component of the Renin-Angiotensin-Aldosterone System (RAAS).[6][10]

The RAAS is a critical hormonal cascade that regulates blood pressure and fluid homeostasis. ACE plays a pivotal role by converting the inactive decapeptide angiotensin I into the potent vasoconstrictor angiotensin II.[6] Angiotensin II elevates blood pressure by directly constricting blood vessels and by stimulating the adrenal cortex to release aldosterone, which promotes sodium and water retention by the kidneys.[1][6]

This compound competitively binds to ACE, preventing the formation of angiotensin II.[1][3] This inhibition leads to two primary downstream effects:

-

Vasodilation : Reduced levels of angiotensin II result in the relaxation of vascular smooth muscle, decreasing total peripheral resistance and lowering blood pressure.[1][6]

-

Natriuresis and Diuresis : The suppression of angiotensin II-mediated aldosterone secretion leads to decreased sodium and water reabsorption in the kidneys, reducing blood volume and further contributing to the antihypertensive effect.[1][3]

Furthermore, ACE is also responsible for the degradation of bradykinin, a peptide that promotes vasodilation.[10] While many ACE inhibitors potentiate bradykinin, Delapril exhibits a weak bradykinin-enhancing effect, which is theorized to contribute to its lower incidence of cough, a common side effect associated with this drug class.[5][11]

Caption: The Renin-Angiotensin-Aldosterone System and the inhibitory action of this compound.

Pharmacodynamic Profile: From In Vitro Potency to In Vivo Efficacy

The pharmacodynamics of this compound are characterized by potent ACE inhibition, leading to significant and sustained antihypertensive effects.

In Vitro Characterization of ACE Inhibition

The inhibitory potency of this compound against ACE is quantified using biochemical assays that measure the enzymatic conversion of a substrate. High-Performance Liquid Chromatography (HPLC)-based assays are considered a gold standard for their accuracy and direct quantification capabilities.

Experimental Protocol: HPLC-Based Assay for ACE Inhibition

This protocol describes a self-validating system for determining the half-maximal inhibitory concentration (IC₅₀) of this compound.

-

Principle: This method quantifies the formation of hippuric acid (HA) from the ACE-catalyzed cleavage of the substrate hippuryl-L-histidyl-L-leucine (HHL). The separation and quantification of HHL and HA are achieved by reverse-phase HPLC with UV detection.[12]

-

Reagent Preparation:

-

Assay Buffer: 100 mM HEPES buffer (pH 8.3) containing 300 mM NaCl and 10 µM ZnCl₂.

-

ACE Solution: Prepare a working solution of rabbit lung ACE in assay buffer.

-

Substrate Solution: Dissolve HHL in assay buffer to a final concentration of 5 mM.[12]

-

Inhibitor Solutions: Prepare serial dilutions of this compound in assay buffer to cover a range of expected inhibitory concentrations.

-

Stopping Reagent: 1 M HCl.[12]

-

-

Assay Procedure:

-

In separate microcentrifuge tubes, pre-incubate 20 µL of inhibitor solution (or assay buffer for control) with 20 µL of the ACE solution at 37°C for 15 minutes.

-

Initiate the enzymatic reaction by adding 50 µL of the HHL substrate solution to each tube.

-

Incubate the reaction mixture at 37°C for 30 minutes.

-

Terminate the reaction by adding 250 µL of 1 M HCl.[12]

-

Extract the product (hippuric acid) by adding 1 mL of ethyl acetate, vortexing for 1 minute, and centrifuging to separate the phases.

-

Transfer 800 µL of the upper ethyl acetate layer to a new tube and evaporate the solvent under a stream of nitrogen.

-

Reconstitute the dried residue in 200 µL of the HPLC mobile phase.

-

-

HPLC Analysis:

-

Column: C18 reverse-phase column (e.g., 250 mm × 4.6 mm, 5 µm).

-

Mobile Phase: Acetonitrile and water (e.g., 25:75 v/v) with 0.1% trifluoroacetic acid.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV absorbance at 228 nm.

-

-

Data Analysis:

-

Calculate the peak area for hippuric acid in all samples.

-

Determine the percentage of ACE inhibition for each inhibitor concentration using the formula: % Inhibition = [(Area_control - Area_sample) / Area_control] x 100.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

-

In Vivo Pharmacodynamics

Preclinical studies in animal models, particularly spontaneously hypertensive rats (SHR), have demonstrated the potent in vivo effects of Delapril.

-

Antihypertensive Action: Oral administration of Delapril at doses of 1-10 mg/kg produces a significant and long-lasting reduction in blood pressure.[2]

-

Vascular ACE Inhibition: A key finding is that Delapril's antihypertensive effect is strongly correlated with the suppression of angiotensin II release from the vascular wall.[2][13] In isolated perfused hind legs of SHR, this compound dose-dependently suppressed Ang II release, with a maximal inhibition of approximately 51%.[13] This highlights the importance of targeting tissue-level RAAS.

-

Organ Protection: In long-term studies, Delapril prevents the development of cardiac hypertrophy, and renal sclerosis, and improves survival rates in stroke-prone SHR.[2] This demonstrates that its benefits extend beyond simple blood pressure reduction to mitigating end-organ damage.

| Preclinical Finding | Model | Key Result | Source |

| Antihypertensive Effect | Spontaneously Hypertensive Rats (SHR) | Marked and long-lasting blood pressure reduction at 1-10 mg/kg orally. | [2] |

| Vascular Ang II Suppression | Isolated Perfused Hind Legs (SHR) | This compound inhibited Ang II release by up to 51%. | [13] |

| Organ Protection | Stroke-Prone SHR | Prevented cardiac hypertrophy and renal sclerosis; improved survival. | [2] |

Pharmacokinetic Profile: A Prodrug Strategy for Enhanced Tissue Penetration

The pharmacokinetic profile of Delapril is defined by its prodrug nature and high lipophilicity, which facilitates its absorption and tissue distribution.

Absorption, Distribution, Metabolism, and Excretion (ADME)

Delapril is rapidly absorbed after oral administration and undergoes hepatic esterolysis to form its two primary active metabolites, this compound (M-I) and 5-hydroxy this compound (M-III).[2][6][9] The high lipophilicity of the parent compound, conferred by the indanyl-glycine moiety, allows for greater penetration into tissues, where it can be converted to the active diacid form to inhibit local ACE activity.[2] The active metabolites are primarily eliminated from the body via urinary excretion.[2][14]

Caption: Metabolic activation and clearance pathway of Delapril.

Pharmacokinetics in Special Populations

In patients with chronic renal failure, the elimination of Delapril's metabolites is impaired. Studies have shown that the elimination half-life of this compound (M-1) is significantly prolonged in patients with markedly deteriorated kidney function.[15] Consequently, the peak plasma concentration and area under the curve (AUC) are larger in this population, necessitating dosage adjustments to avoid drug accumulation and potential toxicity.[14][15]

| Parameter | Normal Renal Function | Marked Renal Failure | Significance | Source |

| M-1 Elimination Half-Life | Normal | Significantly Prolonged | Higher drug exposure | [15] |

| M-1 Peak Plasma Conc. | Normal | Significantly Larger | Increased peak effect | [15] |

| M-1 AUC | Normal | Significantly Larger | Increased total exposure | [15] |

Analytical Methodologies for Quantification

Accurate quantification of Delapril and its metabolites is essential for quality control, pharmacokinetic studies, and clinical monitoring. Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most robust and widely used method.[16]

Experimental Protocol: RP-HPLC for Delapril Quantification in Pharmaceutical Formulations

This protocol provides a validated workflow for the determination of Delapril in tablet dosage forms.

-

Principle: The method uses RP-HPLC with a C8 or C18 column and UV detection to separate and quantify Delapril from other excipients and potential degradation products.[16][17]

-

Instrumentation & Conditions:

-

HPLC System: Liquid chromatograph with a UV or photodiode array (PDA) detector.[16]

-

Column: C8 column (250 mm × 4.6 mm, 5 µm).[16]

-

Mobile Phase: A mixture of acetonitrile and 0.3% triethylamine solution (pH 3.0, adjusted with phosphoric acid) in a 55:45 (v/v) ratio.[16]

-

Flow Rate: 1.2 mL/min.[16]

-

Column Temperature: 35°C.[16]

-

-

Preparation of Solutions:

-

Standard Stock Solution: Accurately weigh and dissolve a Delapril reference standard in the mobile phase to obtain a known concentration (e.g., 300 µg/mL).[17]

-

Sample Solution: a. Weigh and finely powder at least 20 tablets to ensure homogeneity. b. Transfer an amount of powder equivalent to 30 mg of Delapril into a 100 mL volumetric flask. c. Add approximately 70 mL of the mobile phase, sonicate for 15 minutes to dissolve, then dilute to the mark with the mobile phase. d. Filter the solution through a 0.45 µm membrane filter prior to injection.[16][17]

-

-

Validation & Analysis:

-

Inject the standard and sample solutions into the chromatograph.

-

Identify the Delapril peak based on its retention time compared to the standard.

-

Quantify the amount of Delapril in the sample by comparing its peak area to that of the standard solution. The method should be validated for linearity, accuracy, precision, and specificity according to ICH guidelines.[17]

-

Caption: General workflow for the quantification of Delapril using RP-HPLC.

Clinical Profile and Therapeutic Application

Clinical trials have established Delapril as an effective and well-tolerated agent for managing hypertension and congestive heart failure.

-

Hypertension: In a large clinical study in Japan involving 1,008 patients, Delapril was effective in lowering blood pressure in 73% of cases.[7] The efficacy rates were high across different etiologies: 73% for essential hypertension, 85% for renal hypertension, and 80% for renovascular hypertension.[7]

-

Congestive Heart Failure (CHF): In a double-blind study comparing Delapril to Enalapril in patients with NYHA class II and III CHF, both drugs were shown to be effective.[8] After 8 weeks, Delapril significantly increased exercise duration and cardiac ejection fraction while reducing left ventricular end-systolic volume, with no significant differences observed between the two treatment groups.[8]

-

Safety and Tolerability: Delapril is generally well-tolerated. The incidence of side effects is low; in the large Japanese study, the most common events were orthostatic dizziness (1.7%) and dizziness (1.3%).[7] Notably, the incidence of dry cough, a well-known side effect of ACE inhibitors, was low at 1.1%.[7] In another study, changing patients who developed a cough on enalapril to delapril resulted in resolution of the cough in 50% of cases.[5]

-

Combination Therapy: The fixed-dose combination of Delapril with the calcium channel blocker manidipine has proven to be an effective therapeutic strategy, particularly for high-risk patients or those who do not respond to monotherapy.[18][19]

| Clinical Application | Study Design | Key Outcome | Source |

| Hypertension | Open-label (n=1,008) | 73% overall efficacy rate in lowering blood pressure. | [7] |

| Congestive Heart Failure | Double-blind vs. Enalapril (n=195) | Delapril was as effective as enalapril in improving exercise tolerance and cardiac function. | [8] |

| Safety Profile | Multiple Clinical Trials | Low incidence of side effects, particularly a lower rate of cough compared to other ACE inhibitors. | [5][7] |

| Combination Therapy | vs. Monotherapy | Delapril/manidipine combination showed significantly greater antihypertensive efficacy than either agent alone. | [19] |

Conclusion

This compound is a potent, lipophilic ACE inhibitor with a well-defined pharmacological profile. Its mechanism of action is centered on the effective and sustained inhibition of the renin-angiotensin-aldosterone system, particularly at the tissue level. This activity translates into robust antihypertensive effects and beneficial end-organ protection, as demonstrated in both preclinical and extensive clinical studies. Its favorable pharmacokinetic properties, driven by its prodrug design, and its high tolerability, including a low incidence of cough, position Delapril as a valuable therapeutic option in the management of cardiovascular disease. Further research may continue to explore its role in specific high-risk patient populations and its potential for synergistic effects in novel combination therapies.

References

-

National Center for Biotechnology Information. (n.d.). Delapril. PubChem. Retrieved from [Link]1]

-

Giudicelli, J. F., & Berdeaux, A. (1991). Pharmacokinetic and Pharmacologic Properties of Delapril, a Lipophilic Nonsulfhydryl Angiotensin-Converting Enzyme Inhibitor. American Journal of Hypertension, 4(1 Pt 2), 53S-59S.[2]

-

Patsnap. (2024). What is the mechanism of Delapril Hydrochloride? Patsnap Synapse. Retrieved from [Link]6]

-

Saruta, T. (1991). Clinical evaluation of delapril in Japan. Report from the Japan Study Group on Delapril. American Journal of Hypertension, 4(1 Pt 2), 73S-77S.[7]

-

Okunishi, H., Shiota, N., Tani, M., & Miyazaki, M. (1991). The Antihypertensive Mechanism of Delapril, a Newly Developed Converting Enzyme Inhibitor, Is Related to the Suppression of Vascular Angiotensin II Release in the Spontaneously Hypertensive Rat. American Journal of Hypertension, 4(1 Pt 2), 60S-66S.[13]

-

Saruta, T., & Nishikawa, K. (1991). Characteristics of a new angiotensin converting enzyme inhibitor: delapril. American Journal of Hypertension, 4(1 Pt 2), 48S-52S.[5]

-

Morioka, S., Kudo, S., & Orikasa, S. (1987). Pharmacokinetics and Acute Effect on the Renin-Angiotensin System of Delapril in Patients With Chronic Renal Failure. Clinical Nephrology, 27(2), 65-70.[20]

-

DrugBank Online. (n.d.). Delapril Hydrochloride. Retrieved from [Link]3]

-

Veeprho. (n.d.). Delapril Impurities and Related Compound. Retrieved from [Link]4]

-

Meredith, P. A., & Elliott, H. L. (1990). Clinical Pharmacokinetics of the Newer ACE Inhibitors. A Review. Clinical Pharmacokinetics, 19(3), 177-196.[9]

-

De Luca, N., & Izzo, R. (2010). Combination delapril/manidipine as antihypertensive therapy in high-risk patients. Future Cardiology, 6(1), 27-38.[18]

-

Zuanetti, G., Latini, R., Maggioni, A. P., & Franzosi, M. G. (1995). Comparison of the safety and efficacy of delapril with enalapril in patients with congestive heart failure. The American Journal of Cardiology, 75(18), 25F-30F.[8]

-

Zannad, F., & de Gaudemaris, R. (2008). Manidipine–delapril combination in the management of hypertension. Vascular Health and Risk Management, 4(3), 521–529.[14]

-

The Delapril Study Group. (1995). Multicenter, randomized, placebo-controlled, double-blind study of the safety and efficacy of oral delapril in patients with congestive heart failure. The American Journal of Cardiology, 75(18), 18F-24F.[21]

-

The Delapril Italian Study Group. (1995). Safety and efficacy study of delapril versus enalapril in patients with congestive heart failure. The American Journal of Cardiology, 75(18), 34F-39F.[22]

-

Patsnap. (2024). What is Delapril Hydrochloride used for? Patsnap Synapse. Retrieved from [Link]10]

-

Onoyama, K., Nanishi, F., & Irie, H. (1988). Pharmacokinetics of a New Angiotensin I Converting Enzyme Inhibitor (Delapril) in Patients With Deteriorated Kidney Function and in Normal Control Subjects. Journal of Clinical Pharmacology, 28(2), 159-166.[15]

-

Patsnap. (n.d.). Delapril Hydrochloride - Drug Targets, Indications, Patents. Patsnap Synapse. Retrieved from [Link]11]

-

Drugs. (2003). Delapril/manidipine. Drugs, 63(19), 2063-2070.[19]

Sources

- 1. Delapril | C26H32N2O5 | CID 5362116 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Pharmacokinetic and pharmacologic properties of delapril, a lipophilic nonsulfhydryl angiotensin-converting enzyme inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Delapril Hydrochloride | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 4. veeprho.com [veeprho.com]

- 5. Characteristics of a new angiotensin converting enzyme inhibitor: delapril - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. What is the mechanism of Delapril Hydrochloride? [synapse.patsnap.com]

- 7. Clinical evaluation of delapril in Japan. Report from the Japan Study Group on Delapril - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Comparison of the safety and efficacy of delapril with enalapril in patients with congestive heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Clinical pharmacokinetics of the newer ACE inhibitors. A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. What is Delapril Hydrochloride used for? [synapse.patsnap.com]

- 11. Delapril Hydrochloride - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. The antihypertensive mechanism of delapril, a newly developed converting enzyme inhibitor, is related to the suppression of vascular angiotensin II release in the spontaneously hypertensive rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Manidipine–delapril combination in the management of hypertension - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Pharmacokinetics of a new angiotensin I converting enzyme inhibitor (delapril) in patients with deteriorated kidney function and in normal control subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. Combination delapril/manidipine as antihypertensive therapy in high-risk patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Delapril/manidipine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Pharmacokinetics and acute effect on the renin-angiotensin system of delapril in patients with chronic renal failure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Multicenter, randomized, placebo-controlled, double-blind study of the safety and efficacy of oral delapril in patients with congestive heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Safety and efficacy study of delapril versus enalapril in patients with congestive heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]

Determination of In Vitro ACE Inhibitory Activity of Delapril Diacid

An In-Depth Technical Guide:

Prepared by: Gemini, Senior Application Scientist

This guide provides a comprehensive, technically-grounded framework for researchers, scientists, and drug development professionals on the principles and execution of in vitro assays to determine the Angiotensin-Converting Enzyme (ACE) inhibitory activity of Delapril diacid.

Foundational Context: The Renin-Angiotensin System and Delapril's Mechanism of Action

The Renin-Angiotensin System (RAS) is a critical hormonal cascade that regulates blood pressure and cardiovascular homeostasis.[1][2] A key enzyme in this pathway, Angiotensin-Converting Enzyme (ACE), catalyzes the conversion of the inactive decapeptide Angiotensin I to the potent vasoconstrictor Angiotensin II.[1][3][4] Angiotensin II elevates blood pressure by constricting blood vessels and stimulating aldosterone secretion, which promotes sodium and water retention.[4] Consequently, the inhibition of ACE is a cornerstone therapeutic strategy for managing hypertension and heart failure.[2][5][6]

Delapril is a lipophilic, non-sulfhydryl ACE inhibitor that is administered as a prodrug.[5][7] Following oral administration, it is metabolized in the body into its primary active metabolites: This compound and 5-hydroxy this compound.[5][8][9][10] These active diacid forms are responsible for the therapeutic effect by competitively binding to and inhibiting ACE, thereby blocking the production of Angiotensin II and leading to vasodilation and reduced blood pressure.[5][8][11] In vitro studies have shown that these metabolites are significantly more potent than the well-known ACE inhibitor, captopril.[6][9]

The Role of this compound in ACE Inhibition

The following diagram illustrates the role of the Renin-Angiotensin System and the specific point of intervention for this compound.

Caption: Step-by-step experimental workflow for the in vitro ACE inhibition assay.

Step-by-Step Procedure

Perform all assays in triplicate.

-

Assay Setup: In labeled microcentrifuge tubes, set up the following reactions:

-

Sample (Test Inhibitor): 20 µL of this compound solution (at each concentration) + 20 µL of ACE Solution.

-

Positive Control: 20 µL of Captopril solution (at each concentration) + 20 µL of ACE Solution.

-

100% Activity Control (A): 20 µL of Assay Buffer + 20 µL of ACE Solution.

-

Blank Control (B): 20 µL of Assay Buffer + 20 µL of Assay Buffer (No ACE).

-

-

Pre-incubation: Gently vortex all tubes and pre-incubate the mixtures at 37°C for 10 minutes. This allows the inhibitor to bind to the enzyme before the substrate is introduced. [9]3. Initiate Reaction: Start the reaction by adding 50 µL of the 5 mM HHL substrate solution to each tube.

-

Incubation: Vortex immediately and incubate at 37°C for 30-60 minutes. The incubation time should be optimized to ensure the reaction is within the linear range. [12]5. Terminate Reaction: Stop the reaction by adding 250 µL of 1 M HCl to each tube. [9]6. Extraction: Add 1.5 mL of ethyl acetate to each tube. Vortex vigorously for 30 seconds to extract the hippuric acid. Centrifuge at 3000 x g for 10 minutes to separate the organic and aqueous phases. [9][12]7. Quantification: Carefully transfer 1.0 mL of the upper organic (ethyl acetate) layer to a new tube. Evaporate the solvent (e.g., using a vacuum concentrator or by heating at 95°C). Reconstitute the dried hippuric acid residue in 1.0 mL of deionized water. Measure the absorbance at 228 nm against a deionized water blank. [13][14]

Data Analysis and Interpretation

Calculation of ACE Inhibition

The percentage of ACE inhibition is calculated using the following formula, which accounts for the absorbance of the controls:

% Inhibition = [ (Acontrol - Ablank) - (Asample - Ablank) ] / (Acontrol - Ablank) * 100

Where:

-

Acontrol is the absorbance of the 100% activity control.

-

Asample is the absorbance of the sample containing this compound.

-

Ablank is the absorbance of the blank control (no enzyme).

Determination of IC50 Value

The IC50 (half-maximal inhibitory concentration) is the concentration of an inhibitor required to reduce the activity of the enzyme by 50%.

-

Calculate the % inhibition for each concentration of this compound tested.

-

Plot the % inhibition (Y-axis) against the logarithm of the inhibitor concentration (X-axis).

-

Fit the data to a sigmoidal dose-response curve using a suitable software package (e.g., GraphPad Prism, Origin).

-

The IC50 value is determined from the curve as the concentration that corresponds to 50% inhibition. [15][16]

Expected Data and Assay Validation

The assay is considered valid if the positive control (Captopril) yields an IC50 value consistent with literature reports (typically in the low nanomolar range for this assay). [17]this compound is expected to be a potent inhibitor.

| Compound | Target | Assay Type | Expected IC50 Range |

| This compound | Angiotensin-Converting Enzyme (ACE) | Spectrophotometric (HHL) | Low Nanomolar (nM) |

| Captopril | Angiotensin-Converting Enzyme (ACE) | Spectrophotometric (HHL) | 1-25 nM [18][17] |

Note: The potency of this compound has been reported to be 4 to 14 times greater than Captopril in some in vitro systems. [6][9]

References

-

Direct spectrophotometric measurement of angiotensin I-converting enzyme inhibitory activity for screening bioactive peptides. (n.d.). PubMed. [Link]

-

Delapril | C26H32N2O5. (n.d.). PubChem. [Link]

-

ACE-inhibitory activity assay: IC50. (2022). protocols.io. [Link]

-

Serra, C. P., Cortes, S. F., Silva, M. A., Braga, F. C. (2005). Validation of a colorimetric assay for the in vitro screening of inhibitors of angiotensin-converting enzyme (ACE) from plant extracts. Phytomedicine, 12(6-7), 424-432. [Link]

-

ACE-inhibitory activity assay: IC50. (2022). protocols.io. [Link]

-

Okunishi, H., et al. (1991). The Antihypertensive Mechanism of Delapril, a Newly Developed Converting Enzyme Inhibitor, Is Related to the Suppression of Vascular Angiotensin II Release in the Spontaneously Hypertensive Rat. American Journal of Hypertension, 4(1 Pt 2), 60S–66S. [Link]

-

Serra, C. P., et al. (2005). Validation of a colorimetric assay for the in vitro screening of inhibitors of angiotensin-converting enzyme (ACE) from plant extracts. Semantic Scholar. [Link]

-

Sironi, G. (1993). Pharmacokinetic and Pharmacologic Properties of Delapril, a Lipophilic Nonsulfhydryl Angiotensin-Converting Enzyme Inhibitor. American Journal of Hypertension, 6(5 Pt 2), 159S-165S. [Link]

-

Serra, C. P., et al. (2005). Validation of a colorimetric assay for the in vitro screening of inhibitors of angiotensin-converting enzyme (ACE) from plant extracts. PubMed. [Link]

-

Imai, Y., et al. (1993). Characteristics of a new angiotensin converting enzyme inhibitor: delapril. American Journal of Hypertension, 6(5 Pt 2), 149S-158S. [Link]

-

ACE-inhibitory activity assay: IC50. (2022). Ciência-UCP | Universidade Católica Portuguesa. [Link]

-

Wu, J., et al. (2002). Assessment of the Spectrophotometric Method for Determination of Angiotensin-Converting-Enzyme Activity: Influence of the. Journal of Agricultural and Food Chemistry, 50(5), 1085–1089. [Link]

-

Le Maux, S., et al. (2013). Measuring angiotensin-I converting enzyme inhibitory activity by micro plate assays: comparison using marine cryptides and tentative threshold determinations with captopril and losartan. Food Chemistry, 141(3), 2531–2538. [Link]

-

Vermeirssen, V., et al. (2002). Optimisation and validation of an angiotensin-converting enzyme inhibition assay for the screening of bioactive peptides. ResearchGate. [Link]

-

Serra, C. P., et al. (2005). Validation of a colorimetric assay for the in vitro screening of inhibitors of angiotensin-converting enzyme (ACE) from plant extracts. Semantic Scholar. [Link]

-

What is Delapril Hydrochloride used for? (2024). Patsnap Synapse. [Link]

-

Metzger, R., et al. (1993). Sensitive method for quantitation of angiotensin-converting enzyme (ACE) activity in tissue. American Journal of Physiology-Heart and Circulatory Physiology, 265(4), H1397–H1405. [Link]

-

In Vitro Angiotensin-Converting Enzyme (ACE) Inhibition Test on Extract Dayak Onion Herb (Eleutherine americana (Aubl.) Merr. ex K. Heyne). (2021). ETFLIN. [Link]

-

What is the mechanism of Delapril Hydrochloride? (2024). Patsnap Synapse. [Link]

-

Kelly, J. G., O'Malley, K. (1990). Clinical Pharmacokinetics of the Newer ACE Inhibitors. A Review. Clinical Pharmacokinetics, 19(3), 177–196. [Link]

-

What is the simple protocol or method to determine ACE inhibitory activity of peptides? (2019). ResearchGate. [Link]

-

ACE Inhibition Assay - Protocol. (n.d.). OneLab - Andrew Alliance. [Link]

-

Design, Synthesis, and Evaluation of Novel Phenolic Acid/Dipeptide/Borneol Hybrids as Potent Angiotensin Converting Enzyme (ACE) Inhibitors with Anti-hypertension Activity. (2020). MDPI. [Link]

-

Kumar, R., et al. (2010). Modern Development in ACE inhibitors. Der Pharmacia Lettre, 2(3), 388-419. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. ACE Inhibition Assay - Protocol - OneLab [onelab.andrewalliance.com]

- 3. What is Delapril Hydrochloride used for? [synapse.patsnap.com]

- 4. What is the mechanism of Delapril Hydrochloride? [synapse.patsnap.com]

- 5. Delapril | C26H32N2O5 | CID 5362116 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 7. Characteristics of a new angiotensin converting enzyme inhibitor: delapril - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Delapril hydrochloride | RAAS | TargetMol [targetmol.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Pharmacokinetic and pharmacologic properties of delapril, a lipophilic nonsulfhydryl angiotensin-converting enzyme inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The antihypertensive mechanism of delapril, a newly developed converting enzyme inhibitor, is related to the suppression of vascular angiotensin II release in the spontaneously hypertensive rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Sensitive method for quantitation of angiotensin-converting enzyme (ACE) activity in tissue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. etflin.com [etflin.com]

- 15. ACE-inhibitory activity assay: IC50 [protocols.io]

- 16. protocols.io [protocols.io]

- 17. Measuring angiotensin-I converting enzyme inhibitory activity by micro plate assays: comparison using marine cryptides and tentative threshold determinations with captopril and losartan - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. repositorio.ufop.br [repositorio.ufop.br]

The Nexus of Lipophilicity and Efficacy: A Technical Guide to Delapril Diacid's Superior Tissue Penetration

For the attention of: Researchers, Scientists, and Drug Development Professionals.

Abstract

The therapeutic efficacy of Angiotensin-Converting Enzyme (ACE) inhibitors is not solely dictated by their plasma concentration but is intrinsically linked to their ability to penetrate tissues and inhibit local ACE activity. This is particularly crucial in the context of cardiovascular diseases where tissue-specific ACE inhibition can prevent or reverse organ damage. Delapril, a lipophilic, non-sulfhydryl ACE inhibitor, and its active metabolite, Delapril diacid, have demonstrated potent and long-lasting antihypertensive effects. This technical guide delves into the core relationship between the lipophilicity of this compound and its enhanced tissue penetration, providing a scientific rationale for its clinical effectiveness. We will explore the theoretical underpinnings, present detailed experimental protocols for characterization, and discuss the implications for drug development.

Introduction: Beyond Plasma ACE Inhibition

The Renin-Angiotensin-Aldosterone System (RAAS) is a critical regulator of blood pressure and cardiovascular homeostasis. While circulating ACE in the plasma plays a role, a significant portion of ACE is bound to the endothelium of various tissues, including the heart, kidneys, and blood vessels.[1] Inhibition of this tissue-bound ACE is paramount for achieving comprehensive RAAS blockade and conferring end-organ protection.[2]

Delapril is a prodrug that is rapidly converted in the body to its active diacid metabolite, this compound.[3][4] A key molecular feature of Delapril is the presence of an indanylglycine moiety, which imparts a high degree of lipophilicity.[3][4] This characteristic distinguishes it from more hydrophilic ACE inhibitors like captopril and enalapril, and is directly correlated with its enhanced ability to penetrate tissues and exert a more profound and sustained inhibition of local ACE.[3][4]

This guide will provide a comprehensive exploration of the lipophilicity of this compound, its measurement, and its direct impact on tissue penetration, offering valuable insights for researchers in the field of cardiovascular pharmacology and drug development.

The Physicochemical Advantage: Understanding Lipophilicity

Lipophilicity, the affinity of a molecule for a lipid-rich environment, is a critical determinant of a drug's pharmacokinetic and pharmacodynamic properties.[5] It governs the ability of a drug to cross biological membranes, a prerequisite for reaching intracellular and interstitial targets. For ACE inhibitors, higher lipophilicity is associated with greater tissue distribution and more effective inhibition of tissue-bound ACE.[6]

Table 1: Comparative Lipophilicity of Selected ACE Inhibitor Diacids

| ACE Inhibitor Diacid | Relative Lipophilicity | Reference |

| This compound | High | [3][4] |

| Quinaprilat | High | [7] |

| Trandolaprilat | High | [7][8] |

| Fosinoprilat | High | [6] |

| Enalaprilat | Low | [3][6] |

| Captopril | Low | [3][7] |

| Lisinopril | Low | [7] |

This higher lipophilicity is a key factor in this compound's ability to effectively penetrate vascular and cardiac tissues, leading to a more potent and prolonged inhibition of local ACE compared to its more hydrophilic counterparts.[3]

Methodologies for Assessing Lipophilicity and Tissue Penetration

A multi-faceted experimental approach is necessary to fully characterize the lipophilicity of a compound and its subsequent tissue penetration. This section provides detailed protocols for key in vitro, ex vivo, and in vivo assays.

In Vitro Assessment of Lipophilicity: The Shake-Flask Method for LogD Determination

The "gold standard" for experimentally determining lipophilicity is the shake-flask method, which measures the distribution coefficient (LogD) of a compound between n-octanol and an aqueous buffer at a physiological pH.[9][10]

Protocol: Shake-Flask Method for LogD7.4 Determination

-

Preparation of Phases:

-

Prepare a phosphate buffer solution at pH 7.4.

-

Pre-saturate the n-octanol with the pH 7.4 buffer and the buffer with n-octanol by mixing them overnight and then separating the phases.

-

-

Sample Preparation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Spike a known volume of the stock solution into a predetermined volume of the aqueous phase to achieve a final concentration suitable for analytical detection.

-

-

Partitioning:

-

Add an equal volume of the pre-saturated n-octanol to the aqueous solution containing this compound in a glass vial.

-

Securely cap the vial and shake it vigorously for a set period (e.g., 1-2 hours) at a constant temperature to allow for equilibrium to be reached.

-

-

Phase Separation:

-

Centrifuge the vial at a low speed to ensure complete separation of the two phases.

-

-

Quantification:

-

Carefully withdraw an aliquot from both the aqueous and n-octanol phases.

-

Determine the concentration of this compound in each phase using a validated analytical method, such as LC-MS/MS.

-

-

Calculation of LogD:

-

LogD = log10 ([Concentration in n-octanol] / [Concentration in aqueous phase])

-

In Vitro Assessment of Membrane Permeability: The Parallel Artificial Membrane Permeability Assay (PAMPA)

The PAMPA assay provides a high-throughput method to predict the passive permeability of a compound across a lipid membrane, simulating the gastrointestinal tract or blood-brain barrier.

Protocol: PAMPA Assay

-

Plate Preparation:

-

Coat the wells of a 96-well filter plate (donor plate) with a solution of a lipid (e.g., phosphatidylcholine) in an organic solvent (e.g., dodecane). Allow the solvent to evaporate, leaving a lipid layer.

-

-

Compound Preparation:

-

Prepare a solution of this compound in a buffer at the desired pH (e.g., pH 7.4) in a 96-well acceptor plate.

-

-

Permeability Assay:

-

Place the donor plate on top of the acceptor plate, creating a "sandwich".

-

Incubate the plate sandwich at room temperature with gentle shaking for a defined period (e.g., 4-18 hours).

-

-

Quantification:

-

After incubation, separate the plates and determine the concentration of this compound in both the donor and acceptor wells using LC-MS/MS.

-

-

Calculation of Permeability Coefficient (Pe):

-

The effective permeability coefficient is calculated using the concentrations in the donor and acceptor wells and the incubation time.

-

Ex Vivo Assessment of Tissue Binding: Radioligand Binding Assay

This assay quantifies the inhibition of ACE in tissue homogenates, providing a direct measure of the compound's ability to interact with tissue-bound enzyme.

Protocol: Ex Vivo ACE Inhibition Assay

-

Animal Dosing:

-

Administer Delapril orally to a cohort of laboratory animals (e.g., rats).

-

-

Tissue Collection and Homogenization:

-

At various time points post-dosing, euthanize the animals and collect target tissues (e.g., heart, lung, kidney, aorta).

-

Homogenize the tissues in a suitable buffer.

-

-

Radioligand Binding:

-

Incubate the tissue homogenates with a radiolabeled ACE inhibitor (e.g., 125I-351A).

-

-

Separation and Quantification:

-

Separate the bound and free radioligand (e.g., by filtration).

-

Quantify the amount of bound radioligand using a gamma counter.

-

-

Data Analysis:

-

Compare the binding in tissues from Delapril-treated animals to that in tissues from vehicle-treated animals to determine the percentage of ACE inhibition.[2]

-

In Vivo Assessment of Tissue Distribution: Quantitative Whole-Body Autoradiography (QWBA)

QWBA is a powerful imaging technique that provides a visual and quantitative assessment of the distribution of a radiolabeled drug throughout the entire body of an animal.[11][12]

Protocol: QWBA Study

-

Radiolabeling:

-

Synthesize a radiolabeled version of Delapril (e.g., with 14C or 3H).

-

-

Animal Dosing:

-

Administer the radiolabeled Delapril to animals.

-

-

Sample Collection:

-

At various time points, euthanize the animals and freeze the entire body in a cryo-embedding medium.

-

-

Sectioning:

-

Obtain thin whole-body sections using a cryomacrotome.

-

-

Imaging:

-

Expose the sections to a phosphor imaging plate.

-

-

Quantification:

Analytical Quantification: LC-MS/MS Method for this compound in Tissue

Accurate quantification of this compound in tissue homogenates is crucial for the aforementioned assays. A robust and sensitive LC-MS/MS method is the preferred analytical technique.

Protocol: LC-MS/MS Quantification of this compound in Tissue Homogenates

-

Sample Preparation:

-

Homogenize a known weight of tissue in a suitable buffer.

-

Perform a protein precipitation step by adding a cold organic solvent (e.g., acetonitrile).

-

Centrifuge to pellet the precipitated proteins.

-

Evaporate the supernatant to dryness and reconstitute in the mobile phase.

-

-

LC Separation:

-

Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A suitable gradient to achieve separation from endogenous matrix components.

-

-

MS/MS Detection:

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.

-

MRM Transitions: Monitor specific precursor-to-product ion transitions for this compound and an appropriate internal standard. For Delapril (the prodrug), a transition of m/z 453.1 → 234.1 has been reported.[13] The transitions for this compound would need to be optimized.

-

The Causality Chain: From Lipophilicity to Clinical Benefit

The enhanced lipophilicity of this compound sets in motion a cascade of events that ultimately translates to improved clinical outcomes.

The ability of this compound to readily cross cell membranes allows for greater accumulation in key target tissues. This leads to a more profound and sustained inhibition of local ACE, effectively blunting the deleterious effects of angiotensin II at the site of action. This superior tissue-level RAAS blockade is a key contributor to Delapril's demonstrated efficacy in reducing hypertension and preventing target organ damage, such as cardiac hypertrophy and renal sclerosis.[3]

Conclusion and Future Directions

The high lipophilicity of this compound is not merely a physicochemical descriptor but a fundamental driver of its therapeutic efficacy. This property facilitates superior tissue penetration and inhibition of tissue-bound ACE, offering a distinct advantage over less lipophilic agents. The experimental protocols detailed in this guide provide a robust framework for researchers to further investigate and quantify these properties.

Future research should focus on obtaining precise quantitative data on the lipophilicity (logD) of this compound and conducting head-to-head QWBA studies against other ACE inhibitors to definitively map its tissue distribution profile. Such studies will further solidify the understanding of the structure-activity relationships that govern the clinical benefits of this important class of cardiovascular drugs.

References

-

Brambilla, A., et al. (1995). Pharmacokinetic and Pharmacologic Properties of Delapril, a Lipophilic Nonsulfhydryl Angiotensin-Converting Enzyme Inhibitor. American Journal of Cardiology, 75(14), 7F-12F. [Link]

-

Ito, K., et al. (1991). Characteristics of a new angiotensin converting enzyme inhibitor: delapril. Nihon Yakurigaku Zasshi, 97(3), 147-156. [Link]

-

Singh, I., & Singh, J. (1993). Relative lipophilicities and structural-pharmacological considerations of various angiotensin-converting enzyme (ACE) inhibitors. Methods and Findings in Experimental and Clinical Pharmacology, 15(6), 353-360. [Link]

-

Genès, N., et al. (1995). [Comparative lipophilia of trandolapril and other converting enzyme inhibitors]. Thérapie, 50(2), 127-133. [Link]

-

van Gilst, W. H., et al. (2003). Effects of ACE Inhibitors on Cardiac Angiotensin II and Aldosterone in Humans: “Relevance of Lipophilicity and Affinity for ACE”. American Journal of Hypertension, 16(10), 847-853. [Link]

-

Genès, N., et al. (1995). [Comparative lipophilia of trandolapril and other converting enzyme inhibitors]. Thérapie, 50(2), 127-133. [Link]

-

Unger, T., et al. (1999). The Lipophilic Properties of Angiotensin I-Converting Enzyme Inhibitors Do Not Influence Their Diffusion Through Cultured Endothelium. Japanese Journal of Pharmacology, 81(4), 346-352. [Link]

-

Mehta, S., & Yarrarapu, S. N. S. (2023). ACE Inhibitors. In StatPearls. StatPearls Publishing. [Link]

-

Perisic, M., et al. (2014). Lipophilicity Examination of Some ACE inhibitors and Hydrochlorothiazide on Cellulose in RP Thin-Layer Chromatography. Macedonian Pharmaceutical Bulletin, 60(1), 19-27. [Link]

-

Kumar, R., et al. (2010). Modern Development in ACE inhibitors. Der Pharmacia Lettre, 2(3), 388-419. [Link]

-

Tzakos, A. G., & Gerothanassis, I. P. (2005). Acidity, lipophilicity, solubility, absorption, and polar surface area of some ACE inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 20(4), 359-368. [Link]

-

Bienta. (n.d.). LogP / LogD shake-flask method. protocols.io. [Link]

-

Andrés, A., et al. (2015). Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts. European Journal of Pharmaceutical Sciences, 76, 181-191. [Link]

-

Abdel-Ghany, M. F., et al. (2015). Delapril and manidipine measurements by liquid chromatography-tandem mass spectrometry in a pharmaceutical formulation. RSC Advances, 5(82), 67015-67022. [Link]

-

QPS. (n.d.). Quantitative Whole-Body Autoradiography (QWBA). [Link]

-

Solon, E. G., & Kraus, L. (2013). Quantitative whole-body autoradiography in the pharmaceutical industry. Survey results on study design, methods, and regulatory compliance. Journal of Pharmacological and Toxicological Methods, 68(1), 133-143. [Link]

-

Andrés, A., et al. (2015). Setup and validation of shake-flask procedures for the determination of partition coefficients (log D) from low drug amounts. ResearchGate. [Link]

-

ACE Inhibitor Pathway, Pharmacodynamics. PharmGKB. [Link]

-

McEwen, A., & Henson, C. (2015). Quantitative whole-body autoradiography: past, present and future. Bioanalysis, 7(5), 557-568. [Link]

-

Hori, Y., et al. (1987). Pharmacokinetics and Acute Effect on the Renin-Angiotensin System of Delapril in Patients With Chronic Renal Failure. Clinical Nephrology, 27(2), 65-70. [Link]

-

Wang, R., et al. (2017). Highly Predictive and Interpretable Models for PAMPA Permeability. Molecular Pharmaceutics, 14(4), 1238-1249. [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]

-

McEwen, A., & Henson, C. (2015). Quantitative whole-body autoradiography: past, present and future. Future Science OA, 1(2), FSO69. [Link]

-

Solon, E. G. (2006). Quantitative Whole-Body Autoradiography (QWBA). In Handbook of Radiopharmaceuticals (pp. 539-564). CRC Press. [Link]

-

Hayun, et al. (2017). Review of Angiotensin-converting Enzyme Inhibitory Assay: Rapid Method in Drug Discovery of Herbal Plants. Pharmacognosy Reviews, 11(21), 12-18. [Link]

-

PubChem. (n.d.). Delapril. National Center for Biotechnology Information. [Link]

-

Johnston, C. I. (1992). Comparative studies of tissue inhibition by angiotensin converting enzyme inhibitors. Journal of Hypertension. Supplement: Official Journal of the International Society of Hypertension, 10(7), S17-S22. [Link]

-

Townsend, B. (2024, July 11). LogP vs LogD - What is the Difference? ACD/Labs. [Link]

-

Wu, R., & Varghese, J. (2008). Inhibitor and Substrate Binding by Angiotensin-converting Enzyme. The Journal of Physical Chemistry B, 112(3), 977-986. [Link]

-

Cushman, D. W., et al. (1989). Comparisons in vitro, ex vivo, and in vivo of the actions of seven structurally diverse inhibitors of angiotensin converting enzyme (ACE). British Journal of Clinical Pharmacology, 28 Suppl 2, 115S-130S. [Link]

-

Ariyani, H., et al. (2023). Angiotensin converting enzyme (ACE) inhibitors activity from purified compounds Fructus Phaleria macrocarpa (Scheff) Boerl. PeerJ, 11, e14890. [Link]

-

Hori, Y., et al. (1988). Pharmacokinetics of a New Angiotensin I Converting Enzyme Inhibitor (Delapril) in Patients With Deteriorated Kidney Function and in Normal Control Subjects. Japanese Journal of Nephrology, 30(11), 1291-1300. [Link]

-

Zhang, P., et al. (2022). Small molecule angiotensin converting enzyme inhibitors: A medicinal chemistry perspective. Frontiers in Pharmacology, 13, 991206. [Link]

-

Green, M. (2024, January 6). LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties. Medium. [Link]

-

Cecchi, F., et al. (2022). Rapid LC-MS/MS Evaluation of Collagen and Elastin Crosslinks in Human and Mouse Lung Tissue with a Novel Bioanalytical Surrogate Matrix Approach. Metabolites, 12(11), 1083. [Link]

-

Chen, D., et al. (2014). Streamlining sample preparation and LC-MS/MS multiresidue analysis of antibiotics in animal tissues. ResearchGate. [Link]

-

Fischer, L., et al. (2024). Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices. Analytical and Bioanalytical Chemistry, 416(6), 1469-1481. [Link]

-

Silva, A. F. D., et al. (2022). Critical Evaluation of Two Qualitative Analytical Approaches for Multiclass Determination of Veterinary Drugs in Bovine Muscle Using UHPLC-Q-Orbitrap: The Wind of Change in Brazilian Monitoring. Foods, 11(15), 2291. [Link]

-

Lytvyn, Y., et al. (2021). Effect of ramipril on kidney, lung and heart ACE2 in a diabetic mice model. Scientific Reports, 11(1), 7088. [Link]

-

Obokata, M., & Borlaug, B. A. (2019). Altered Hemodynamics and End-Organ Damage in Heart Failure: Impact on the Lung and Kidney. Current Heart Failure Reports, 16(4), 103-113. [Link]

Sources

- 1. scispace.com [scispace.com]

- 2. Comparative studies of tissue inhibition by angiotensin converting enzyme inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pharmacokinetic and pharmacologic properties of delapril, a lipophilic nonsulfhydryl angiotensin-converting enzyme inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Characteristics of a new angiotensin converting enzyme inhibitor: delapril - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Lipophilicity Examination of Some ACE inhibitors andHydrochlorothiazide on Cellulose in RP Thin-Layer Chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Relative lipophilicities and structural-pharmacological considerations of various angiotensin-converting enzyme (ACE) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. [Comparative lipophilia of trandolapril and other converting enzyme inhibitors] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. [Comparative lipophilia of trandolapril and other converting enzyme inhibitors]. | Semantic Scholar [semanticscholar.org]

- 9. LogP / LogD shake-flask method [protocols.io]

- 10. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. qps.com [qps.com]

- 12. Quantitative Whole-body Autoradiography (QWBA) vs. Mass Balance Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 13. Delapril and manidipine measurements by liquid chromatography-tandem mass spectrometry in a pharmaceutical formulation - PubMed [pubmed.ncbi.nlm.nih.gov]

Synthesis and chemical properties of Delapril diacid

An In-Depth Technical Guide to the Synthesis and Chemical Properties of Delapril Diacid

Introduction

This guide provides a comprehensive technical overview of this compound, the principal active metabolite of the angiotensin-converting enzyme (ACE) inhibitor, Delapril. Designed for researchers, medicinal chemists, and drug development professionals, this document delves into the practical synthesis, detailed chemical properties, and robust analytical methodologies required for the characterization and quantification of this pharmacologically significant molecule.

Overview of Delapril and its Role as an ACE Inhibitor

Delapril is a lipophilic, non-sulfhydryl ACE inhibitor used in the management of hypertension.[1][2][3] Like many modern ACE inhibitors, it is administered as an esterified prodrug to enhance oral bioavailability.[4] Its therapeutic effect stems from the inhibition of the ACE, a critical enzyme in the renin-angiotensin-aldosterone system (RAAS). By blocking the conversion of angiotensin I to the potent vasoconstrictor angiotensin II, Delapril and its active metabolites induce vasodilation, reduce aldosterone secretion, and consequently lower blood pressure.[1][2][5]

This compound: The Active Metabolite

Upon oral administration, Delapril undergoes rapid de-esterification in vivo, primarily in the liver, to form its active diacid metabolite, this compound (also known as Delaprilat or M-I).[6][7] This enzymatic hydrolysis is a crucial bioactivation step, as the resulting dicarboxylic acid structure is essential for binding to the zinc ion within the active site of the angiotensin-converting enzyme.[8] this compound, along with a secondary active metabolite, 5-hydroxy this compound, is responsible for the sustained antihypertensive effects observed clinically.[1][6][9] In laboratory and research settings, understanding the synthesis and properties of the pure diacid form is paramount for pharmacological assays, impurity profiling, and stability studies.

Scope of the Guide

This document provides field-proven insights into:

-

A reliable laboratory-scale synthesis of this compound via controlled hydrolysis of the parent prodrug.

-

A detailed summary of its key physicochemical and spectroscopic properties.

-

A validated, step-by-step protocol for a stability-indicating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for accurate quantification and purity assessment.

Synthesis of this compound

Principle of Synthesis: Hydrolytic Conversion

The most direct and common method for preparing this compound is through the chemical hydrolysis of the ethyl ester group of Delapril.[10][11] This transformation mirrors the in vivo metabolic activation pathway. The reaction is typically catalyzed by a base, such as sodium hydroxide, which saponifies the ester to yield the corresponding carboxylate salt. Subsequent acidification protonates the salt, precipitating the final diacid product.

Rationale for Method Selection

Base-catalyzed hydrolysis is a robust and high-yielding method for ester cleavage that is well-suited for this substrate. It avoids the harsh conditions of acid-catalyzed hydrolysis, which could potentially lead to side reactions or degradation of the peptide-like structure. The process is straightforward, easily scalable for laboratory needs, and allows for a simple purification procedure, making it a trustworthy and self-validating system for obtaining high-purity this compound.

Detailed Experimental Protocol: Laboratory-Scale Hydrolysis of Delapril

This protocol describes a standard procedure for the conversion of Delapril hydrochloride to this compound.

Materials:

-

Delapril hydrochloride

-

Methanol (MeOH)

-

Deionized water (H₂O)

-

Sodium hydroxide (NaOH), 1 M solution

-

Hydrochloric acid (HCl), 1 M solution

-

Ethyl acetate (EtOAc)

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

pH meter or pH paper

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Dissolution: Dissolve Delapril hydrochloride (1.0 equivalent) in a minimal amount of methanol in a round-bottom flask.

-

Hydrolysis: While stirring at room temperature, add 1 M sodium hydroxide solution (approximately 2.5 equivalents) dropwise. Monitor the reaction progress using Thin Layer Chromatography (TLC) or HPLC until the starting material is fully consumed. This typically takes 2-4 hours.

-

Solvent Removal: Once the reaction is complete, remove the methanol under reduced pressure using a rotary evaporator.

-

Acidification: Cool the remaining aqueous solution in an ice bath. Slowly add 1 M hydrochloric acid dropwise with vigorous stirring to adjust the pH to approximately 2-3. The this compound product will precipitate as a white solid.

-

Extraction (Work-up): Transfer the mixture to a separatory funnel and extract the product into ethyl acetate (3x volumes).

-

Washing: Combine the organic layers and wash sequentially with deionized water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude this compound.

-

Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography if necessary to achieve high purity.

Synthesis Pathway Visualization

Caption: Synthetic pathway for this compound via hydrolysis.

Physicochemical and Spectroscopic Properties

Core Physicochemical Data

The fundamental properties of this compound have been computed and are summarized below for easy reference.

| Property | Value | Source(s) |

| IUPAC Name | (2S)-2-[[(2S)-1-[carboxymethyl(2,3-dihydro-1H-inden-2-yl)amino]-1-oxopropan-2-yl]amino]-4-phenylbutanoic acid | [12] |

| Molecular Formula | C₂₄H₂₈N₂O₅ | [12] |

| Molecular Weight | 424.5 g/mol | [12] |

| CAS Number | 83398-08-7 | [12] |

| Monoisotopic Mass | 424.19982200 Da | [12] |

| Topological Polar Surface Area | 107 Ų | [12] |

Solubility and Stability Profile

-

Solubility: As a dicarboxylic acid, this compound is expected to be poorly soluble in water at acidic pH but will exhibit increased solubility in aqueous solutions at neutral and basic pH due to the formation of carboxylate salts. It is generally soluble in polar organic solvents like methanol, DMSO, and DMF.

-

Stability: The stability of Delapril and its diacid metabolite is significantly influenced by pH.[10] The parent drug, Delapril, readily hydrolyzes to the diacid under both acidic and basic conditions.[10] this compound itself is generally stable, but like many peptide-like structures, it can be susceptible to degradation under harsh thermal or photolytic stress.[10] Forced degradation studies are essential to fully characterize its stability profile and identify potential degradants.[10]

Spectroscopic Characterization (Predictive Analysis)

While specific, publicly available experimental spectra for this compound are limited, its structure allows for the prediction of key spectroscopic features.

-

¹H NMR Spectroscopy: The ¹H NMR spectrum is expected to show distinct signals corresponding to its complex structure. Key expected resonances include:

-

Aromatic Protons: Multiple signals between δ 7.0-7.5 ppm for the phenyl ring of the phenylbutanoic acid moiety and the benzene ring of the indan group.[13]

-

Aliphatic Protons: A complex series of multiplets in the δ 1.5-4.5 ppm range corresponding to the protons on the ethyl, propyl, and indan aliphatic chains, as well as the α-protons of the amino acid residues.[13]

-

Carboxylic Acid Protons: Two broad singlets, typically downfield (> δ 10 ppm), corresponding to the two carboxylic acid protons, although these are often not observed without specific experimental conditions.[13]

-

-

¹³C NMR Spectroscopy: The ¹³C NMR spectrum would provide complementary information:

-

Carbonyl Carbons: Resonances for the two carboxylic acid carbons and the amide carbonyl carbon would appear in the δ 170-180 ppm region.[14]

-

Aromatic Carbons: A set of signals between δ 120-145 ppm corresponding to the carbons of the phenyl and indan aromatic rings.[14]

-

Aliphatic Carbons: Numerous signals in the upfield region (δ 15-70 ppm) for the aliphatic carbons of the molecule.[14]

-

-

Mass Spectrometry: Using electrospray ionization (ESI) in positive mode, the expected mass-to-charge ratio ([M+H]⁺) for the molecular ion would be approximately m/z 425.2. Tandem mass spectrometry (MS/MS) would likely show characteristic fragmentation patterns, including the loss of water, carbon dioxide, and cleavage at the amide bonds, which can be used for structural confirmation.

Analytical Methodologies for Characterization and Quantification

Rationale for Method Selection

A validated, stability-indicating RP-HPLC method is the industry standard for determining the purity, and stability of active pharmaceutical ingredients like this compound.[15][16] This technique offers the specificity required to separate the diacid from its parent prodrug, synthetic intermediates, and any potential degradation products, ensuring accurate quantification.[10]

Detailed Experimental Protocol: Stability-Indicating RP-HPLC Method

This protocol is based on established methods for Delapril and similar ACE inhibitors and is suitable for quality control and stability testing.[10][15]

Instrumentation:

-

HPLC system with a UV or Photodiode Array (PDA) detector.

-

Data acquisition and processing software.

Chromatographic Conditions:

| Parameter | Recommended Setting |

| Column | C8 or C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |

| Mobile Phase | A gradient or isocratic mixture of an aqueous buffer and an organic solvent. Example: Acetonitrile and 0.3% triethylamine solution (aqueous), adjusted to pH 3.0 with phosphoric acid, in a 55:45 (v/v) ratio. |

| Flow Rate | 1.0 - 1.2 mL/min |

| Detection | UV detection at 220 nm |

| Column Temperature | 35°C (controlled) |

| Injection Volume | 10 - 20 µL |

Procedure:

-

Mobile Phase Preparation: Prepare the aqueous and organic phases as specified. Filter through a 0.45 µm membrane filter and degas thoroughly before use.

-

Standard Solution Preparation: Accurately weigh a reference standard of this compound and dissolve it in the mobile phase to prepare a stock solution of known concentration (e.g., 1 mg/mL). Prepare a series of working standards by serial dilution.

-

Sample Solution Preparation: Accurately weigh the sample to be analyzed and dissolve it in the mobile phase to achieve a final concentration within the linear range of the calibration curve. Filter the solution through a 0.45 µm syringe filter before injection.

-

Analysis: Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved. Inject the standard and sample solutions and record the chromatograms.

-

Quantification: Identify the this compound peak by its retention time compared to the reference standard. Calculate the concentration and purity based on the peak area and the calibration curve generated from the working standards.

Method Validation: This analytical method must be validated according to ICH Q2(R1) guidelines to ensure it is suitable for its intended purpose.[16] Key validation parameters include specificity, linearity, accuracy, precision (repeatability and intermediate precision), range, limit of detection (LOD), limit of quantification (LOQ), and robustness.

Analytical Workflow Visualization

Caption: A typical workflow for the HPLC analysis of this compound.

Conclusion

This compound is the cornerstone of Delapril's therapeutic activity. A thorough understanding of its synthesis from the parent prodrug, combined with a comprehensive characterization of its chemical properties, is essential for pharmaceutical research and development. The synthetic and analytical protocols detailed in this guide provide a robust framework for scientists to produce, purify, and accurately quantify this active metabolite. Adherence to these scientifically sound methodologies ensures the generation of reliable and reproducible data crucial for pharmacokinetic studies, formulation development, and quality control in the pharmaceutical industry.

References

[1] PubChem. (n.d.). Delapril. National Center for Biotechnology Information. Retrieved January 14, 2026, from [Link]

[6] Razzetti, R., et al. (1995). Pharmacokinetic and Pharmacologic Properties of Delapril, a Lipophilic Nonsulfhydryl Angiotensin-Converting Enzyme Inhibitor. PubMed. Retrieved January 14, 2026, from [Link]

[12] PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved January 14, 2026, from [Link]

[2] DrugBank. (n.d.). Delapril Hydrochloride. Retrieved January 14, 2026, from [Link]

[8] Kumar, R., et al. (2010). Modern Development in ACE inhibitors. Scholars Research Library. Retrieved January 14, 2026, from [Link]

[3] Ebihara, A. (1992). Characteristics of a new angiotensin converting enzyme inhibitor: delapril. PubMed. Retrieved January 14, 2026, from [Link]

[5] PubChem. (n.d.). Delapril Hydrochloride. National Center for Biotechnology Information. Retrieved January 14, 2026, from [Link]

[17] Zaazaa, H. E., et al. (2015). Delapril and manidipine measurements by liquid chromatography-tandem mass spectrometry in a pharmaceutical formulation. PubMed. Retrieved January 14, 2026, from [Link]

[9] Okunishi, H., et al. (1991). The Antihypertensive Mechanism of Delapril, a Newly Developed Converting Enzyme Inhibitor, Is Related to the Suppression of Vascular Angiotensin II Release in the Spontaneously Hypertensive Rat. PubMed. Retrieved January 14, 2026, from [Link]